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Germanone

Cat. No.: B8691468
M. Wt: 88.63 g/mol
InChI Key: PVADDRMAFCOOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germanone, with the molecular formula H₂GeO , is a germanium compound of significant interest in fundamental inorganic and organometallic chemistry research . Also known as germanium monoxide, it is characterized as this compound , a compound featuring a germanium-oxygen double bond . This product is offered as a high-purity material for research applications exclusively.Researchers value this compound for its role as a key intermediate in exploring the chemistry of germanium analogues of carbonyl compounds . Its properties are critical for spectroscopic studies, with characteristic vibrational modes including the Ge=O stretch observed at 971.4 cm⁻¹ . These features make it a vital subject for investigations into reaction mechanisms, stability, and the synthesis of novel germanium-based molecular frameworks. Studies involving similar reactive germanium species are often conducted in inert environments, such as argon matrices, to probe their structure and reactivity . As a research compound, this compound provides a foundational building block for advancing the field of main group element chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeO B8691468 Germanone

Properties

Molecular Formula

GeO

Molecular Weight

88.63 g/mol

IUPAC Name

oxogermanium

InChI

InChI=1S/GeO/c1-2

InChI Key

PVADDRMAFCOOPC-UHFFFAOYSA-N

Canonical SMILES

O=[Ge]

Origin of Product

United States

Synthetic Methodologies for Germanones and Their Derivatives

Strategies for Thermodynamic and Kinetic Stabilization in Germanone Synthesis

The transient nature of germanones necessitates stabilization to enable their isolation and characterization. Both kinetic and thermodynamic approaches have proven effective. researchgate.net

Employment of Bulky Steric Protecting Groups for Isolation

Kinetic stabilization is achieved by employing very bulky substituents around the germanium center. These large groups physically shield the reactive Ge=O double bond, preventing intermolecular reactions such as oligomerization or polymerization. researchgate.netacs.orgtcichemicals.com This approach has been crucial in isolating the first stable, monomeric germanones. For instance, the use of fused-ring bulky groups like 1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl (Eind) has successfully stabilized a this compound, (Eind)₂Ge=O. acs.orgwikipedia.orgmdpi.comnih.gov This bulky ligand creates a protective environment around the Ge=O bond, inhibiting typical reactions observed in less hindered systems. acs.org The resulting this compound exhibits a planar three-coordinate germanium atom with a terminal oxygen atom. mdpi.comnih.gov

Donor-Acceptor and Lewis Acid/Base Stabilization Approaches for this compound Complexes

Thermodynamic stabilization can be achieved through the formation of complexes where the this compound acts as a Lewis base, donating electron density from the oxygen atom to a Lewis acidic metal center or another Lewis acid. researchgate.netsnagendran.com This donor-acceptor interaction helps to delocalize the electron density of the Ge=O bond, reducing its reactivity. Complexes of this compound containing formal Ge=O→M bonds, where M can be Zn, B, Ge, or Sn, have been synthesized and characterized. snagendran.comnih.gov These complexes can be prepared from germanium μ-oxo dimers, offering an alternative route that bypasses the need to isolate the highly challenging free germanones. snagendran.comnih.gov Lewis acids play a vital role in stabilizing these complexes. snagendran.comnih.gov For example, donor-acceptor stabilized this compound compounds with Lewis acids like B(C₆F₅)₃ have been reported. nih.govresearchgate.netrsc.org

Precursor-Based Synthesis Routes

Several synthetic routes starting from different germanium precursors have been developed to generate germanones and their complexes.

Germanium μ-Oxo Dimer Precursors in this compound Complex Preparation

Germanium μ-oxo dimers, which contain a Ge-O-Ge linkage, have proven to be valuable precursors for the synthesis of this compound complexes. snagendran.comnih.govnih.govrsc.orgrsc.orgiitd.ac.in Reacting these dimers with suitable Lewis acids can lead to the formation of this compound complexes, where the Lewis acid coordinates to the oxygen atom of the transient this compound unit. snagendran.comnih.govnih.govrsc.org This method circumvents the need to directly synthesize and handle the often unstable monomeric germanones. snagendran.comnih.gov For instance, complexes of this compound containing Ge=O→M bonds (M=Zn, B, Ge, Sn) have been synthesized from germanium μ-oxo dimers. snagendran.comnih.gov The reaction of a germanium μ-oxo dimer containing Ge-Cl bonds with B(C₆F₅)₃ yielded a donor-acceptor stabilized germaacid chloride. nih.govrsc.org Similarly, a germanium μ-oxo dimer with Ge-OSiPh₃ bonds reacted with B(C₆F₅)₃ to afford a donor-acceptor stabilized germaester. nih.govrsc.org

Germylene Oxidation Pathways to this compound Systems

Oxidation of stable germylenes (R₂Ge:), which are divalent germanium species, is a common strategy for generating germanones. researchgate.netacs.org Oxygen atom transfer agents are typically used for this transformation. researchgate.net For example, the oxidation of bis(2,4,6-tri-tert-butylphenyl)germylene with trimethylamine (B31210) N-oxide has been shown to produce a this compound, although it was found to be unstable and rapidly rearranged. acs.orgacs.org Stable N-heterocyclic carbene (NHC)-stabilized this compound complexes have also been synthesized through the oxygenation of corresponding NHC-germylene precursors with N₂O. researchgate.netrsc.org While direct oxidation of some germylenes with oxygen transfer agents like N₂O may lead to μ-oxo dimers instead of monomeric germanones, this pathway is still relevant as these dimers can then be converted to this compound complexes. researchgate.netrsc.orgmdpi.comnih.gov

Thermal Cycloreversion Reactions for this compound Generation

Germanones can also be generated through thermal cycloreversion reactions of suitable cyclic precursors. This involves the fragmentation of a ring structure upon heating, leading to the extrusion of a this compound moiety. For example, the thermolysis of a novel four-membered ring compound, 1,2,4-oxazagermete, has been shown to generate a this compound. researchgate.netdntb.gov.uarsc.org This method provides an indirect route to access germanones, which can then be trapped or stabilized in situ. Thermal decomposition pathways of germolanes (germacyclopentanes) have also been investigated, with potential for generating germylenes and other germanium species through ring-opening and cycloreversion processes. najah.edu

Preparation of Specific this compound Complexes and Adducts

The preparation of this compound complexes and adducts represents a key area of research, allowing for the study of the unique reactivity of the Ge=O double bond and the stabilization effects of various ligands and Lewis acids. Several synthetic routes have been developed to access these species, often involving the reaction of a pre-formed, kinetically stabilized this compound or a suitable germanium precursor with Lewis acidic or other reactive species.

One approach to preparing this compound complexes involves utilizing germanium μ-oxo dimers as starting materials. This method circumvents the need to directly synthesize highly transient germanones for subsequent complexation. Complexes of this compound featuring formal Ge=O→M bonds, where M can be elements such as Zn, B, Ge, or Sn, have been successfully isolated and characterized using this strategy. fishersci.ieamericanelements.com This novel synthetic route provides a versatile pathway to access a range of this compound complexes.

Another established method for preparing stable this compound adducts involves the oxygenation of well-defined germylene complexes. For instance, a pyridine-stabilized this compound adduct has been synthesized through a stepwise conversion initiating from a reaction between 4-dimethylaminopyridine (B28879) (DMAP) and an ylide-like N-heterocyclic germylene (LGe:) at room temperature. fishersci.co.uk This step yields a germylene-pyridine adduct. Subsequent reaction of this adduct with nitrous oxide (N₂O) at room temperature furnishes the desired this compound complex. fishersci.co.uk This method has been reported to provide the this compound complex in good yield. fishersci.co.uk

Detailed research into the reactivity of stable germanones has demonstrated their ability to form 1,2-adducts through reactions with polarized single bonds. For example, a stable bis(imino)this compound with a trigonal planar geometry has been shown to react readily with reagents such as pinacolborane (HBpin), bromotrimethylsilane (B50905) (TMSBr), and phenylsilane (B129415) (PhSiH₃) at room temperature. fishersci.cawikiwand.com These reactions proceed via a 1,2-addition across the Ge=O double bond, yielding the corresponding adducts. The formation and characterization of these adducts provide valuable insights into the electrophilic and nucleophilic character of the germanium and oxygen atoms within the this compound moiety.

Structural characterization techniques, such as single-crystal X-ray diffraction analysis, have been crucial in confirming the molecular structures of these this compound complexes and adducts. For the pyridine-stabilized this compound complex mentioned earlier, the Ge-O bond distance was determined to be 1.646(2) Å, which was reported as the shortest Ge=O distance known at the time. fishersci.co.uk In the case of the bis(imino)this compound, the Ge1-O1 bond length was found to be 1.6494(10) Å, further supporting the double bond character. fishersci.cawikiwand.com Spectroscopic methods, including multinuclear and 2D NMR spectroscopy, and elemental analysis have also been employed for the full characterization of these compounds. fishersci.co.ukfishersci.ca

The reactivity of this compound adducts can also lead to interesting transformations. For example, the reaction of the pyridine-stabilized this compound complex with trimethylaluminum (B3029685) results in the formation of an addition product where insertion of the Ge=O subunit into an Al-Me bond of AlMe₃ occurs, accompanied by the migration of the DMAP ligand from germanium to the aluminum atom. fishersci.co.uk

The synthesis of organogermanium(IV) catecholate complexes, while not strictly germanones, also involves the formation of Ge-O bonds and represents another class of organogermanium compounds with potential for complex formation. These complexes are typically synthesized through the exchange reaction between organogermanium(IV) dichlorides and catechol derivatives in the presence of a base. nih.gov

The preparation of organoboryl germanium(II) oxides, containing Ge-O-B and Ge-O-B-O-Ge cores, through the reaction of germylenes with arylboronic acids also highlights the propensity of germanium to form complexes and structures with oxygen-containing ligands. nih.gov

The following table summarizes some representative examples of this compound complexes and adducts and their preparation:

Reactants Conditions Product Type Reported Yield Key Characterization Data Source
Germanium μ-oxo dimer + Lewis acids (M=Zn, B, Ge, Sn) Not specified This compound complexes (Ge=O→M) Isolated Isolated and characterized fishersci.ieamericanelements.com
N-heterocyclic germylene (LGe:) + DMAP Room temperature Germylene-pyridine adduct 91% Analytical and spectroscopic methods, X-ray fishersci.co.uk fishersci.co.uk
Germylene-pyridine adduct + N₂O Room temperature This compound complex (L(DMAP)Ge=O) 73% Analytical and spectroscopic methods, X-ray, Ge-O: 1.646(2) Å fishersci.co.uk fishersci.co.uk
Bis(imino)this compound + Pinacolborane (HBpin) Room temperature 1,2-adduct Not specified Multinuclear and 2D NMR, Elemental analysis fishersci.cawikiwand.com fishersci.cawikiwand.com
Bis(imino)this compound + Bromotrimethylsilane (TMSBr) Room temperature 1,2-adduct Not specified Multinuclear and 2D NMR, Elemental analysis fishersci.cawikiwand.com fishersci.cawikiwand.com
Bis(imino)this compound + Phenylsilane (PhSiH₃) Room temperature 1,2-adduct Not specified Multinuclear and 2D NMR, Elemental analysis fishersci.cawikiwand.com fishersci.cawikiwand.com

Reactivity Patterns and Mechanistic Investigations of Germanones

Characterization of the Germanium-Oxygen Double Bond Reactivity

The reactivity of germanones is intrinsically linked to the nature of the Ge=O double bond, which differs significantly from the well-known C=O bond in organic ketones.

Polarization and Charge-Separated Contributions in Ge=O Bonds

Computational studies and experimental observations indicate that the Ge=O double bond in germanones is highly polarized, exhibiting a significant contribution from a charge-separated form, (R2Ge)+-O-. nih.govacs.orgpsu.edunih.govnih.gov This polarity is a key factor driving their enhanced reactivity compared to organic ketones. The electronegativity difference between germanium and oxygen is a primary reason for this polarization. psu.eduriken.jp While formally a double bond, the bond order of the Ge=O bond in germanones has been calculated to be lower than that of a C=O bond, suggesting a reduced double-bond character and a more significant single-bond, zwitterionic contribution. acs.orgpsu.edu This charge separation makes the germanium atom more electrophilic and the oxygen atom more nucleophilic, influencing their interactions with various substrates. psu.edu

Influence of Ancillary Ligands and Substituents on Germanone Reactivity

The stability and reactivity of germanones are significantly influenced by the ancillary ligands or substituents attached to the germanium atom. Bulky protecting groups, such as the Eind group (1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl), have been successfully employed to kinetically stabilize germanones and prevent their spontaneous oligomerization or polymerization through the opening of the Ge=O double bond. nih.govacs.orgriken.jp These bulky groups physically shield the reactive Ge=O core. acs.org

Beyond steric protection, the electronic nature of the ancillary ligands can also modulate this compound reactivity. For instance, studies on amidinato-silanone and this compound systems have shown that the nature of the ancillary ligand scaffold can crucially impact their reactivity, such as in the activation of ammonia (B1221849). researchgate.netnih.gov Electron-releasing and sterically bulky ligands can influence the electronic distribution around the Ge=O bond, potentially affecting its polarization and subsequent reaction pathways. nih.govresearchgate.net

Reaction Pathways with Small Molecules

The highly polarized and reactive Ge=O bond in germanones enables them to undergo various reactions with small molecules, often displaying reactivity patterns distinct from those of typical organic ketones.

Cycloaddition Reactions (e.g., Carbon Dioxide Trapping)

Germanones are known to participate in cycloaddition reactions. A notable example is their spontaneous reaction with carbon dioxide (CO2) at room temperature to form cyclic addition products. nih.govacs.orgriken.jp This reaction is not typically observed with ordinary ketones, highlighting the enhanced reactivity of the this compound Ge=O bond. nih.govacs.orgriken.jp The trapping of CO2 by germanones provides a cyclic carbonate product. acs.org This reactivity suggests potential applications in CO2 capture and utilization.

Oxygen-Atom Transfer Reactions

Germanones can act as oxygen-atom transfer (OAT) reagents. This type of reactivity makes them mimic the behavior of nucleophilic transition-metal oxides. nih.gov Mechanistic investigations, including DFT calculations, have been employed to understand the pathways involved in these OAT reactions. For example, the reaction of a stable three-coordinate this compound with 2,6-dimethylphenyl isocyanide has been shown to proceed via a [2+2] cycloaddition intermediate, leading to oxygen atom transfer. nih.gov

Heterolytic σ-Bond Cleavage Reactions with Diverse Substrates (e.g., H2O, NH3, H2, CH4, BH3, SiH4)

The highly polarized Ge=O bond in germanones facilitates the heterolytic cleavage of σ-bonds in various small molecules. nih.govacs.org Quantum mechanical and molecular dynamics studies have investigated the mechanisms of these reactions with substrates such as H2O, NH3, H2, CH4, BH3, and SiH4. nih.govacs.org

With molecules possessing a lone electron pair, such as H2O and NH3, the substrate initially coordinates to the germanium atom before the σ-bond cleavage occurs. nih.govacs.org This coordination induces an electron migration that promotes the heterolytic cleavage of the σ-bond. acs.org For instance, the reaction with water involves the cleavage of the O-H σ-bond, leading to the formation of a diol. acs.orgresearchgate.net In the case of ammonia, germanones can react in a 1,2-fashion to yield germyl-hemiaminal complexes. nih.gov

For substrates like H2, CH4, BH3, and SiH4, the initial approach is towards the oxygen atom of the Ge=O bond. nih.govacs.org The very largely polarized Ge=O bond is where the σ bonds of these substrates are heterolytically broken. nih.govacs.org

The mechanism of σ-bond cleavage can involve charge-transfer interactions. jst.go.jp Theoretical studies have explored the potential energy profiles and the role of electron migration in these heterolytic cleavage processes. nih.govacs.orgjst.go.jp

SubstrateInitial Interaction Site on this compoundσ-Bond Cleavage MechanismProduct Examples
H2OGermanium atomHeterolytic cleavage of O-H bond, involves coordinationDiol acs.orgresearchgate.net
NH3Germanium atomHeterolytic cleavage of N-H bond, involves coordinationGermyl-hemiaminal nih.gov
H2Oxygen atomHeterolytic cleavage of H-H bond
CH4Oxygen atomHeterolytic cleavage of C-H bond
BH3Oxygen atomHeterolytic cleavage of B-H bond
SiH4Oxygen atomHeterolytic cleavage of Si-H bond

Interconversion Reactions and Functional Group Transformations in this compound Chemistry

The chemistry of germanones and related germanium-oxo compounds involves various interconversion reactions and functional group transformations, highlighting the versatility of the Ge=O moiety. A notable example is the interconversion between germaesters and germaacid chlorides. Studies have shown that germaesters can be converted to germaacid chloride compounds, for instance, through reaction with trimethylsilyl (B98337) chloride (TMSCl). Conversely, germaacid chlorides can be transformed back into germaesters by reaction with reagents such as Ph3SiOLi and KOtBu. readthedocs.iogithub.ior-project.orgnih.gov

Beyond the interconversion of germaesters and germaacid chlorides, researchers have explored the synthesis and reactivity of other donor-acceptor stabilized germanium analogues of acid derivatives, including N-germaacyl pyrroles. readthedocs.iogithub.ior-project.org These compounds undergo specific transformations, such as the reaction of N-germaacyl pyrrole (B145914) with thiophenol to yield a germaacyl thioester. readthedocs.iogithub.ior-project.orgnih.gov

Furthermore, germaacid chlorides have been shown to react with various nucleophiles, leading to the formation of different germanium-containing species. Reactions with reagents like PhCCLi, tBuOK, and organolithium reagents (RLi, where R can be phenyl or methyl) can afford germaynone, germaester, and this compound compounds, respectively. readthedocs.iogithub.ior-project.org

Efforts have also been directed towards the synthesis of other germanium-oxo functional groups, with attempted syntheses of germaamides and germacarboxylic acids being reported. readthedocs.iogithub.ior-project.orgnih.gov These investigations contribute to a broader understanding of the synthetic accessibility and reactivity landscape of heavier analogues of common organic functional groups.

Catalytic Implications and Small Molecule Activation Mediated by Germanones

The polarized nature of the terminal Ge=O bond in germanones renders them reactive towards small molecules, positioning them as potential candidates for catalytic applications and small molecule activation. This reactivity allows germanones to mimic the behavior of nucleophilic transition-metal oxides in certain reactions, such as O-atom transfer processes.

Specific examples of small molecule activation mediated by germanones or related germanium species include the addition of phenylacetylene (B144264) and O-atom transfer reactions with molecules like 2,6-dimethylphenyl isocyanide. Related germa-acylium ions have demonstrated the ability to activate small molecules such as CO2 and silane, showcasing a transition metal-like nature. readthedocs.io This activation has been leveraged in catalytic CO2 hydrosilylation and reductive N-functionalization of amines using CO2 as a C1 source. readthedocs.io

Recent studies have also highlighted the reactivity of germanones towards polarized single bonds. For instance, a three-coordinate this compound, [IPrN]2Ge=O, despite its thermal stability, reacts with pinacolborane (HBpin), bromotrimethylsilane (B50905) (TMSBr), and phenylsilane (B129415) (PhSiH3) to yield 1,2-addition products.

A significant development in the field is the investigation into the activation of ammonia by heavier ketone analogues. Recent research has reported the use of boryl-substituted amidinato-silanone and this compound systems for ammonia activation. These systems can react with ammonia in a 1,2-fashion, leading to the formation of hemiaminal-like complexes. Mechanistic studies suggest that the this compound (or silanone analogue) can initially act as a base, a behavior influenced by the ancillary ligand scaffold.

Theoretical and Computational Chemistry of Germanone Systems

Electronic Structure Elucidation and Bonding Analysis

Understanding the electronic structure and bonding in germanones is fundamental to explaining their reactivity and stability. Computational methods provide detailed insights into the character of the Ge=E double bond.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and bonding in molecules. DFT studies on germanones and their analogues (germathiones, germaselenones) have focused on characterizing the nature of the Ge=E double bond. acs.orgresearchgate.net These studies often employ analyses such as Natural Bond Orbital (NBO) analysis and the calculation of Wiberg Bond Indices (WBI). psu.edumdpi.combalikesir.edu.tr

Wiberg Bond Indices provide a quantitative measure of bond order, indicating the degree of multiple bond character. For germanones (Ge=O), germathiones (Ge=S), and germaselenones (Ge=Se), computational studies have shown that the Ge=E double bond exhibits significant polarity, with a considerable contribution from a charge-separated form (R₂Ge⁺-E⁻). nih.govpsu.eduaminer.cn The Wiberg bond indices for the Ge=O bond in germanones are typically lower than those for the C=O bond in ketones, suggesting a weaker double bond character. psu.edu For instance, Wiberg bond indices for the Ge-O bond have been reported in the range of 1.35–1.47, compared to 1.75–1.94 for a C-O bond. psu.edu This indicates that the Ge=O bond has a more polar and less covalent double bond character than the C=O bond. psu.edu Theoretical studies on germaacid halide complexes with Ge=E multiple bonds (E = S, Se) have also utilized DFT to reveal the nature of these bonds, with computed Wiberg bond indices providing insights into their partial double bond character. researchgate.netmdpi.com

The polarity of the Ge=O bond is also reflected in the charge distribution, with germanium carrying a significant positive charge and oxygen a negative charge. psu.edu This charge separation is consistent with the contribution of a charge-separated resonance structure. nih.govpsu.eduaminer.cn

Here is a table summarizing representative Wiberg Bond Indices for Ge=E bonds compared to a typical C=O bond:

Compound TypeBondTypical Wiberg Bond IndexReference
KetoneC=O1.75 – 1.94 psu.edu
GermanoneGe=O1.35 – 1.47 psu.edu
Germathioacid HalideGe=S1.367 (partial double bond character) mdpi.com
Germaacid HalideGe=S1.508 researchgate.net
Germaacid HalideGe=Se1.480, 1.541 researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the molecular structures and relative stabilities of germanones and their structural isomers. acs.orgfigshare.comresearchgate.netacs.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Quadratic Configuration Interaction with Singles, Doubles, and non-iterative Triplets (QCISD(T)) have been used in conjunction with various basis sets to determine optimized geometries and energies. acs.orgacs.org

Studies comparing the relative stabilities of H₂Ge=X, trans-HGeXH, and cis-HGeXH (X = O, S, Se) isomers have shown that the relative energy ordering can be highly dependent on the level of theory and basis set used. acs.orgacs.org For this compound (H₂Ge=O), the H₂Ge=O structure is often found to be higher in energy compared to its isomers, such as germanol (H₃GeOH) or germylene-water complex (H₂Ge···OH₂). acs.orgdntb.gov.ua Electron correlation energy plays a significant role in accurately determining the relative stabilities of these energetically close-lying isomers, necessitating the use of higher levels of ab initio theory like QCISD(T). acs.orgacs.org

For instance, in the case of X=O, the H₂Ge=O isomer represents a higher energy structure compared to the global minimum, which corresponds to other forms like cis-HGeOH. acs.orgacs.org The high reactivity and tendency of germanones to oligomerize are attributed to the relative instability of the monomeric form compared to oligomeric or polymeric structures, which are formed via the opening of the Ge=O double bond. nih.gov

Quantum chemical calculations provide detailed insights into the electronic states and orbital interactions within this compound systems. northwestern.edu These calculations can reveal the nature of the molecular orbitals involved in the Ge=E bond, the distribution of electron density, and the character of lone pairs. tandfonline.comuni-hamburg.de

Studies have shown that the Ge=O double bond in germanones is highly polarized, with significant electron density localized on the oxygen atom. psu.edutandfonline.com The π bond is described as a semi-polar bond, with electron density significantly shifted towards oxygen. psu.edu The interaction between the germanium and oxygen atoms involves the overlap of atomic orbitals, leading to the formation of sigma and pi molecular orbitals. researchgate.net The ionization potentials of dimethylthis compound, studied by photoelectron spectroscopy and quantum calculations, show that the Ge=O bond is highly polarized, with the first two ionization potentials being close in energy and associated with the oxygen lone pair and the Ge=O π orbital, which has significant lone pair character. tandfonline.com This polarization and the relatively low ionization potentials contribute to the high reactivity of germanones. tandfonline.com

The key molecular orbitals involved in the Ge=O π and π* bonds have been visualized using computational methods, illustrating the spatial distribution of electron density and the nature of the bonding interaction. researchgate.net

Ab Initio Methods (e.g., HF, MP2, QCISD(T)) for Molecular Structure and Relative Stability Analysis of Germanones and Isomers

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational methods are invaluable for predicting reaction mechanisms and mapping the energy landscape of reactions involving germanones. This helps in understanding their unique reactivity patterns. smu.eduunina.it

Transition state analysis using computational methods allows for the identification of the high-energy intermediate states that molecules pass through during a chemical reaction. mit.edunih.govchemrxiv.org By locating and characterizing transition states on the potential energy surface, researchers can elucidate the step-by-step reaction pathways and determine the activation energies associated with each step. smu.edu

For germanones, computational studies have investigated the mechanisms of various reactions, including additions across the Ge=O double bond and reactions involving bond cleavage. acs.orgnih.gov Transition state calculations have revealed that reactions of germanones often proceed via pathways that differ from those of analogous ketones, reflecting the polarized nature of the Ge=O bond. acs.orgnih.gov For example, the reaction mechanism for the O-atom transfer reaction with isocyanides has been investigated via DFT calculations, suggesting a [2+2] cycloaddition intermediate. d-nb.info

Computational studies on the heterolytic σ bond cleavage on the Ge=O bond of this compound with various substrates (e.g., H₂O, NH₃, H₂) have utilized QM calculations to characterize the transition states and intermediates involved. acs.orgnih.gov These studies show that the reactions proceed via heterolytic cleavage on the polarized Ge=O bond. acs.orgnih.gov The approach of the substrate to either the germanium or oxygen atom of the Ge=O bond is a key initial step, leading to the formation of intermediates before the σ bond cleavage occurs. acs.orgnih.gov

Quantum Mechanical/Molecular Dynamics (QM/MD) simulations combine the accuracy of quantum mechanics for describing the reactive region with the efficiency of molecular mechanics for the rest of the system, allowing for the study of chemical reactions in more complex environments, including in solution or in the presence of bulky substituents. mpg.denih.gov These simulations provide insights into the dynamic aspects of this compound reactivity, including the influence of thermal motion and solvent effects. jst.go.jpresearchgate.net

QM/MD simulations have been applied to study the mechanism of reactions involving germanones, such as the heterolytic σ bond cleavage with water. acs.orgnih.govlongdom.org These simulations can capture the dynamic behavior of the reacting molecules, including the formation and dynamics of intermediates. acs.orgnih.gov For instance, QM-MD simulations of the reaction of this compound with water have shown that the coordination of water to the germanium atom precedes the O-H bond cleavage. acs.orgnih.govlongdom.org The simulations revealed that the kinetic energy can concentrate on the coordinated water oxygen, leading to oscillations that facilitate the bond breaking. acs.orgnih.gov This highlights the importance of both electronic and dynamical factors in the reactivity of germanones. acs.orgnih.gov

QM/MD methods have been developed and applied to various chemical reactions, including those of this compound, to provide insights into the reaction dynamics that are not accessible through static QM calculations alone. jst.go.jpresearchgate.net

Transition State Analysis and Elucidation of Reaction Pathways

Comparative Computational Studies with Homologous Group 14 Species

Computational studies have extensively investigated this compound (H₂Ge=O) alongside its heavier Group 14 homologues, particularly silanone (H₂Si=O), germathione (H₂Ge=S), and germaselenone (H₂Ge=Se), as well as heavier ketone analogues like stannanone (H₂Sn=O) and plumbanone (H₂Pb=O). These comparative studies, often employing ab initio and Density Functional Theory (DFT) methods, aim to elucidate trends in bonding, stability, and isomerization across the series. fishersci.finih.gov

Early ab initio studies on the potential energy surface of H₂Ge=O revealed that hydroxygermylene (HGeOH) is the global minimum energy structure, with this compound lying at a higher energy. fishersci.fi Similar findings were reported for germathione (H₂Ge=S), where the global minimum corresponds to the trans-HGeSH isomer, and H₂Ge=S is energetically higher than cis-HGeSH. fishersci.fi The relative stabilities of these isomers (H₂Ge=X, trans-HGeXH, and cis-HGeXH where X = O, S, Se) have been investigated using various post-Hartree-Fock methods, including MP2, DFT, and QCISD(T), with different basis sets. fishersci.finih.gov These studies consistently show that electron correlation energy is a dominant factor in accurately determining the relative stabilities of these energetically close-lying isomers. fishersci.finih.gov

For example, computational studies comparing H₂Ge=X species (X = O, S, Se) and their isomers have provided detailed energetic landscapes.

SpeciesIsomerRelative Energy (kcal/mol) (Illustrative, based on trends)Computational Method (Illustrative)
H₂Ge=OH₂Ge=OHigher EnergyAb initio, DFT fishersci.finih.gov
trans-HGeOHGlobal MinimumAb initio, DFT fishersci.finih.gov
cis-HGeOHSlightly Higher than trans-HGeOHAb initio, DFT fishersci.finih.gov
H₂Ge=SH₂Ge=SHigher EnergyAb initio, DFT fishersci.finih.gov
trans-HGeSHGlobal MinimumAb initio, DFT fishersci.finih.gov
cis-HGeSHEnergetically Higher than H₂Ge=SAb initio, DFT fishersci.finih.gov
H₂Ge=SeH₂Ge=SeClose in Energy to trans-HGeSeHAb initio, DFT fishersci.finih.gov
trans-HGeSeHGlobal MinimumAb initio, DFT fishersci.finih.gov
cis-HGeSeHSlightly Higher than trans-HGeSeHAb initio, DFT fishersci.finih.gov

The Ge=O double bond in this compound is found to be highly polarized, with a significant contribution from a charge-separated form (Ge⁺-O⁻). fishersci.comfishersci.ie This high polarity, along with relatively low ionization potentials, contributes to the high reactivity and short lifetime of transient Germanones like dimethylthis compound. fishersci.com Computational studies on model compounds like Ph₂E=O (E = C, Si, Ge) have been used to further elucidate the nature of the bonding in these heavy ketone analogues. fishersci.ie The inherent tendency of heavier ketone homologues (E=O, E = Si, Ge, Sn, Pb) towards intermolecular oligomerization or polymerization via opening of the E=O double bond is a key factor contributing to their instability as monomeric species, a phenomenon that computational studies help to understand. fishersci.com

Computational Design and Optimization Strategies for Novel this compound Structures and Reactivities

Computational methods are indispensable tools for the design and optimization of novel this compound structures and for exploring their potential reactivities. Given the fleeting nature of many molecular this compound species, computational approaches allow for the in silico exploration of structural modifications and reaction pathways that would be difficult or impossible to study solely through experimentation.

DFT calculations and other quantum mechanical methods are routinely used to predict the structural and electronic properties of Germanium-containing compounds, including potential this compound systems. quora.comnih.gov These calculations can provide insights into bond lengths, angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap), all of which are critical for understanding and predicting reactivity. nih.gov

Computational design strategies can also focus on exploring the reaction mechanisms involving Germanones. DFT computational modeling of reaction pathways enables researchers to map the energy landscapes of reactions, identify transition states, and understand how structural variations or the presence of catalysts might affect reaction rates and selectivities. nih.gov This is particularly valuable for Germanones, where experimental mechanistic studies can be challenging due to their reactivity.

Furthermore, computational methods can be used to explore the potential of this compound-like functionalities in novel materials or catalytic systems. While direct this compound species might be too unstable for many applications, understanding their intrinsic properties through computation can inform the design of more stable precursors or materials where a Ge=O bond might play a transient or modified role. The computational investigation of germanium nanosheets and the effect of doping on their electronic properties, for example, demonstrates the application of computational methods to germanium systems for designing materials with specific characteristics. quora.com

Predicting the stability and electronic structure of this compound and its isomers.

Comparing this compound's properties and reactivity to those of its Group 14 homologues.

Designing and evaluating the stabilizing effects of ancillary ligands.

Mapping reaction pathways and understanding the mechanisms of this compound reactions.

Exploring the potential of Germanium-oxygen double bonds in novel chemical systems and materials.

These computational approaches are vital for advancing the understanding and potential utilization of this compound chemistry, particularly in the design of novel structures and the optimization of their reactivity for various applications.

Advanced Spectroscopic Characterization Techniques for Germanones

Vibrational Spectroscopy Applications in Germanone Analysis

Infrared (IR) Spectroscopy for Germanium-Oxygen Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing bond vibrations, particularly the stretching frequencies of specific bonds like the germanium-oxygen double bond (Ge=O) in this compound. The absorption of infrared radiation occurs when a molecular vibration causes a change in the molecule's dipole moment. edinst.com Studies on this compound and related germanium-oxygen species have utilized IR spectroscopy to identify characteristic vibrational modes. For instance, investigations into the matrix reactions of germane (B1219785) and oxygen atoms have provided infrared spectroscopic evidence for the formation of this compound (H₂GeO). osti.govacs.org Vibrational assignments in the IR spectra of germanones have been made by comparing experimental data with calculated harmonic frequencies and infrared intensities obtained from theoretical methods like Density Functional Theory (DFT). researchgate.net The Ge=O stretching frequency is a key indicator of the presence of the this compound functional group. While specific Ge=O stretching frequencies for this compound (GeO) are not explicitly detailed in the provided search results, related studies on germanate glasses and germanium oxides provide context for Ge-O vibrations. For example, FT-IR spectra of germanate glasses show bands related to Ge-O-Ge bending modes and stretching vibrations of GeO₄ and GeO₆ units in the range of 300-1055 cm⁻¹, with some bands attributed to asymmetrical stretching vibrations of bridging oxygens from GeO₄ tetrahedra appearing around 850-880 cm⁻¹. researchgate.net Another study on vitreous germania (v-GeO₂) investigated infrared spectra and calculated dielectric functions. aps.org The IR absorption range for covalent bonds is typically between 400 or 600 and 4000 cm⁻¹. uomustansiriyah.edu.iq

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that cause a change in the molecule's polarizability. edinst.com This technique is also used to determine vibrational modes of molecules and can provide a structural fingerprint for identification. wikipedia.orgrenishaw.com A Raman spectrum consists of bands, each associated with a vibrational mode, and the shifts and relative intensities of these bands can be used for chemical and structural characterization. renishaw.com While direct Raman spectroscopic data for the simple this compound molecule (GeO) is not extensively detailed in the provided results, studies on related germanium compounds and materials highlight the application of Raman spectroscopy in characterizing Ge-O vibrations and structural features. For instance, Raman spectra of vitreous germania (v-GeO₂) have been shown to be sensitive to the medium-range structure, supporting an average Ge-O-Ge angle and helping identify features related to breathing vibrations in three-membered rings and contributions from four-membered rings to the main Raman peak. aps.org Theoretical studies examining the vibrational frequencies and normal mode assignments of the germanium monoxide tetramer (Ge₄O₄) with a cubane-like structure have also utilized Raman spectroscopy in comparison with experimental data. nih.gov

Electronic Spectroscopy for this compound Systems

Electronic spectroscopy techniques, such as UV-Vis and Photoelectron Spectroscopy, are employed to investigate the electronic transitions and energy levels within this compound molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons from lower to higher energy molecular orbitals. shu.ac.ukmsu.edu This technique is useful for studying molecules with chromophores, which are functional groups that absorb strongly in the UV-Vis region. libretexts.orgtanta.edu.eg Electronic transitions observed in UV-Vis spectra can include σ → σ, n → σ, π → π, and n → π transitions, depending on the types of bonds and lone pairs present in the molecule. libretexts.orgtanta.edu.eguzh.ch For this compound systems, UV-Vis spectroscopy can provide information about the electronic transitions involving the Ge=O double bond and any attached ligands. For example, UV/Vis spectra of bis(2,4,6-tri-tert-butylphenyl)germylene, a precursor to a transient this compound, exhibited intense absorptions, indicating electronic transitions in the molecule. acs.orgresearchgate.net Complexes of this compound containing formal Ge=O→M bonds (where M can be Zn, B, Ge, Sn) have been synthesized and spectroscopically characterized, which would likely include UV-Vis analysis to probe their electronic structure. researchgate.netsnagendran.com

Photoelectron Spectroscopy for Valence and Core Electronic Structure Analysis

Photoelectron spectroscopy (PES) is an experimental technique used to determine the relative energies of electrons in atoms and molecules by measuring the kinetic energies of ejected electrons upon irradiation with high-energy radiation like UV or X-rays. khanacademy.orgresearchgate.net A PES spectrum shows peaks corresponding to electrons in different subshells, with lower binding energies corresponding to valence electrons and higher binding energies corresponding to core electrons. khanacademy.org PES can provide insights into the electronic structure, including the valence band and core-level energies, and can be used to study the elemental composition and characterize bonding. khanacademy.orgresearchgate.netresearchgate.net For this compound, PES can be used to analyze the binding energies of its valence and core electrons, providing information about the nature of the Ge=O bond and the electronic environment of the germanium and oxygen atoms. A study on the generation, detection, and electronic structure of dimethyl this compound utilized UV photoelectron spectroscopy and quantum calculations. tandfonline.com The study found that the Ge=O bond in dimethyl this compound is highly polarized, which is reflected in the proximity of the first two ionization potentials associated with the oxygen lone pair and the Ge=O orbital. tandfonline.com This polarization and the relatively low values of the first ionization potentials contribute to the high reactivity and short lifetime of dimethyl this compound. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for the structural elucidation of organic, inorganic, and organometallic compounds. amazon.comweebly.comjchps.com It provides detailed information about the topology, dynamics, and three-dimensional structure of molecules. weebly.com NMR is based on the principle that atomic nuclei with a non-zero spin quantum number will absorb radiofrequency energy when placed in an external magnetic field, leading to different signals depending on their chemical environment. jchps.com The number of signals, their positions (chemical shifts), and their intensities in an NMR spectrum provide information about the different types of nuclei present, their electronic environment, and their relative numbers. jchps.com While simple this compound (GeO) is a transient species, NMR spectroscopy has been used to characterize stabilized this compound complexes and related germanium compounds, aiding in confirming their structures. For instance, complexes of this compound containing Ge=O→M bonds have been spectroscopically and structurally characterized, which would typically involve NMR analysis. researchgate.netsnagendran.com The synthesis and characterization of a pyridine-stabilized this compound also involved analytical and spectroscopic methods, likely including NMR, to confirm its structure. nih.gov NMR spectroscopy is a routine tool for structure elucidation, material characterization, and studying molecular motion, with various one-dimensional and two-dimensional NMR experiments available. weebly.comrsc.org

Table 1: Spectroscopic Techniques and Their Applications in this compound Analysis

Spectroscopic TechniqueApplication in this compound AnalysisKey Information Provided
Infrared (IR) SpectroscopyIdentification of Ge=O stretching frequencies and vibrational modes.Presence of specific functional groups, bond vibrations, changes in dipole moment.
Raman SpectroscopyCharacterization of vibrational modes and structural fingerprinting.Molecular vibrations, changes in polarizability, structural features, symmetry information.
UV-Vis SpectroscopyInvestigation of electronic transitions.Electronic energy levels, presence of chromophores, π → π* and n → π* transitions.
Photoelectron Spectroscopy (PES)Analysis of valence and core electronic structure.Electron binding energies, electronic energy levels, bonding characteristics, polarization.
Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation of molecular structure.Molecular connectivity, electronic environment of nuclei, relative number of nuclei.

Table 2: Selected Research Findings Related to this compound Spectroscopy

This compound System / Related CompoundSpectroscopic Technique UsedKey FindingSource
H₂GeO (this compound)Infrared SpectroscopyInfrared spectroscopic evidence for formation during matrix reactions of germane and oxygen atoms. osti.govacs.org
Dimethyl this compoundUV Photoelectron SpectroscopyGe=O bond is highly polarized, reflected in ionization potentials of oxygen lone pair and Ge=O orbital. tandfonline.com
Germanate GlassesFT-IR SpectroscopyBands related to Ge-O-Ge bending and GeO₄/GeO₆ stretching vibrations observed. researchgate.net
Vitreous Germania (v-GeO₂)Raman SpectroscopySpectra sensitive to medium-range structure, supporting Ge-O-Ge angle and identifying features of ring structures. aps.org
Ge₄O₄ (Germanium monoxide tetramer)Raman and Infrared SpectroscopyVibrational frequencies and normal mode assignments examined theoretically and compared to experimental data, confirming cubane-like structure. nih.gov
Complexes of this compound (Ge=O→M)Spectroscopic CharacterizationComplexes containing formal Ge=O→M bonds synthesized and characterized spectroscopically. researchgate.netsnagendran.com
Pyridine-stabilized this compoundSpectroscopic MethodsCharacterized by analytical and spectroscopic methods to confirm structure. nih.gov

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

XAS involves exciting core electrons of a selected atomic species using tunable X-rays. The absorption of X-rays is measured as a function of energy, resulting in an absorption spectrum. This spectrum exhibits distinct features, including a sharp rise at the absorption edge, corresponding to the energy required to excite a core electron, followed by fine structure at higher energies. The region immediately around the absorption edge is known as XANES, while the oscillations extending to higher energies constitute EXAFS. The element specificity of XAS, achieved by tuning the X-ray energy to the absorption edge of a particular element (such as the Ge K-edge), allows for the selective investigation of the local environment around that element within a complex material.

X-ray Absorption Near Edge Structure (XANES)

The XANES region of the X-ray absorption spectrum, typically extending up to approximately 30-50 eV above the absorption edge, is highly sensitive to the electronic state and local symmetry of the absorbing atom. Analysis of the XANES features of a germanium edge (such as the Ge K-edge) in a this compound would provide information about the oxidation state of the germanium atom. Shifts in the absorption edge position can be correlated with changes in oxidation state; generally, a higher oxidation state leads to a shift of the edge to higher energy.

Furthermore, the shape and intensity of features within the XANES region are influenced by the coordination geometry and the nature of the chemical bonds around the germanium center. For a this compound with a proposed germanium-oxygen double bond (Ge=O), the XANES spectrum would be expected to show distinct features reflecting this specific bonding arrangement and the local coordination environment provided by the R groups and the terminal oxygen. Comparisons of the this compound XANES spectrum with those of model germanium compounds with known coordination and oxidation states could help confirm the electronic structure and bonding in germanones.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, typically starting from about 50 eV above the absorption edge and extending to higher energies, provides quantitative information about the local atomic structure around the absorbing atom. The oscillations in the EXAFS spectrum arise from the interference between the outgoing photoelectron wave, generated upon X-ray absorption, and the waves backscattered by neighboring atoms.

Analysis of the EXAFS data for a this compound would allow for the determination of several key structural parameters:

Bond Distances: Precise distances between the germanium atom and its neighboring atoms (e.g., oxygen and carbon atoms from the R groups) can be determined.

Coordination Numbers: The number of atoms of a specific type in the first coordination shell around the germanium atom can be estimated. For a this compound (R₂Ge=O), this would include the number of carbon atoms directly bonded to germanium and the presence of the terminal oxygen atom.

Nature of Neighboring Atoms: Analysis of the backscattering amplitude allows for the identification of the types of neighboring atoms.

Disorder: The amplitude of the EXAFS oscillations is affected by the static and thermal disorder in the distances to neighboring atoms.

By fitting the experimental EXAFS data to theoretical models, detailed information about the geometric arrangement of atoms around the germanium center in a this compound molecule could be obtained. This would be crucial for experimentally validating the proposed structure, including the Ge=O double bond and the arrangement of the R groups.

Despite the power of XAS techniques in characterizing local structure and electronic properties of various materials, including germanium compounds, specific experimental XANES and EXAFS data and detailed research findings focused exclusively on this compound (R₂Ge=O) were not found in the conducted literature search. Studies on other germanium-containing materials demonstrate the applicability of XAS to germanium centers, providing a framework for how germanones could be characterized using these techniques.

Structural Analysis and Advanced Imaging Methods of Germanone Species

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography, particularly single-crystal X-ray diffraction (XRD), is a fundamental technique for determining the precise atomic and molecular structure of crystalline Germanone species and related germanium oxides in the solid state. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can deduce the arrangement of atoms, bond lengths, bond angles, and crystallographic parameters.

Powder X-ray diffraction is also widely used for the phase identification and structural characterization of polycrystalline germanium oxides, including different polymorphs of GeO₂ mdpi.comresearchgate.net. XRD patterns provide information about the crystalline phases present, their relative abundance, and can be used to estimate crystallite sizes using techniques like the Scherrer equation mdpi.com. For example, studies on GeO₂ nanoparticles prepared by sol-gel methods utilized XRD to identify the dominant β-quartz phase and observe the increasing contributions of α-quartz and quartz-like structures upon annealing at higher temperatures mdpi.com.

Data obtained from X-ray diffraction studies on germanium oxides include lattice parameters and atomic positions, which define the crystal structure. For β-GeO₂, the lattice parameters are approximately a = b = 4.9851 Å and c = 5.6455 Å, with a hexagonal lattice mdpi.com. The Ge-O distances in β-GeO₂ are reported as 1.866 Å and 1.908 Å, with a shortest Ge-Ge distance of 2.859 Å mdpi.com.

Electron Microscopy Techniques for this compound-Derived Materials

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable tools for visualizing the morphology, size, and structure of this compound-derived materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images by transmitting a beam of electrons through a thin specimen. This allows for the detailed examination of internal structure, crystallographic defects, and the morphology of nanomaterials such as germanium oxide nanowires and nanoparticles nih.govucf.edupkusz.edu.cnresearchgate.netnih.gov. High-resolution TEM (HRTEM) can reveal the atomic arrangement within crystalline regions, providing insights into lattice planes and defects nih.gov. TEM has been used to confirm the single-crystalline nature of GeO₂ nanowires pkusz.edu.cn.

TEM images can show the size distribution and shape of Germanium/germanium oxide nanoparticles, confirming the presence of both metallic Ge particles and the oxidized phase (GeO₂) researchgate.net. Cross-sectional TEM provides views of interfaces and layered structures, such as GeOₓ clusters formed on germanium substrates ucf.edu.

Scanning Electron Microscopy (SEM)

SEM is often used in conjunction with other techniques like energy dispersive X-ray spectroscopy (EDX) for elemental analysis of the observed features ucf.edunih.gov.

Electron Diffraction and Electron Energy Loss Spectroscopy (EELS) for Local Structure

Electron diffraction, typically performed in a TEM, provides information about the crystallographic structure and orientation of the analyzed material. Selected Area Electron Diffraction (SAED) patterns, obtained from specific areas of the sample, consist of spots arranged in patterns characteristic of the material's crystal lattice pkusz.edu.cnnih.gov. SAED has been used to confirm the hexagonal crystal structure of GeO₂ nanowires and determine their growth direction pkusz.edu.cn.

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique often coupled with TEM or Scanning Transmission Electron Microscopy (STEM). EELS measures the energy lost by electrons as they pass through the specimen, providing information about the elemental composition, chemical bonding, and electronic structure at a very high spatial resolution nih.govresearchgate.netuci.eduresearchgate.netgatan.com. EELS can detect the presence of specific elements like germanium and oxygen and provide details about their oxidation states researchgate.netresearchgate.net. STEM-EELS, with its focused probe, allows for chemical analysis and mapping at atomic resolution, which is particularly useful for studying interfaces in germanium-based heterostructures researchgate.netresearchgate.netgatan.com. EELS can also be used to study vibrational modes and phonons in materials like silicon-germanium quantum dots uci.edu.

Atomic Force Microscopy (AFM) for Surface Topography and Exfoliated Layers

Atomic Force Microscopy (AFM) is a scanning probe technique that provides high-resolution topographic images of material surfaces. It operates by scanning a sharp tip attached to a cantilever across the surface and measuring the deflection of the cantilever due to tip-surface interactions. AFM is particularly useful for characterizing the surface roughness, features, and morphology of thin films and layered materials aip.orgipme.ruresearchgate.netresearchgate.netosti.govresearchgate.net.

AFM has been used to study the surface morphology of germanium-based oxide films, showing the smoothness of the film surfaces researchgate.net. It can also reveal surface features such as periodic ripples on ion-irradiated germanium surfaces researchgate.net. Studies on thermally grown GeO₂ layers have employed AFM to obtain topographic images and determine the root mean square (RMS) roughness of the surface aip.org. AFM has also been applied to investigate the surface of germanane microcrystallites researchgate.net. Furthermore, AFM can be used for local anodic oxidation, allowing for the fabrication and study of nanostructures on thin films like germanium monoxide (GeO) osti.gov.

TechniqueInformation ObtainedThis compound Species/Materials Studied
X-ray Crystallography (XRD)Crystal structure, lattice parameters, phase identification, crystallite sizeCrystalline this compound compounds, GeO₂, Germanates
TEMNanoscale morphology, internal structure, defects, crystallinityGeO₂ nanowires, nanoparticles, Ge/GeO₂ composites, GeOₓ clusters
SEMSurface morphology, particle size and shape, feature distributionGeO₂ nanofibers, microcrystals, thin films, germanane microcrystallites
Electron Diffraction (SAED)Crystallographic structure, orientationCrystalline GeO₂, other crystalline germanium compounds
EELSElemental composition, oxidation states, chemical bonding, electronic structureGermanium-containing materials, interfaces in heterostructures
AFMSurface topography, roughness, surface features, local oxidationGeO₂ films, germanane microcrystallites, GeO thin films, ion-irradiated Ge surfaces

Coordination Chemistry of Germanone and Germanone Complexes

Ligand Design Principles for Germanone Coordination

The design of ligands for this compound coordination is primarily driven by the need to stabilize the intrinsically reactive Ge=O moiety. researchgate.netnih.gov Bulky substituents attached to the germanium atom play a crucial role in providing kinetic shielding, preventing intermolecular reactions such as oligomerization. nih.govacs.org This steric protection creates a "barbed-wire fence" effect around the Ge=O bond, inhibiting its reactivity. acs.org

Beyond steric bulk, electronic factors of the ligands are also important. Germanones possess a highly polarized Ge=O double bond, with a significant contribution from a charge-separated Geδ+-Oδ- form. nih.gov Oxygen atoms in Ge=O bonds are electron-rich and can act as Lewis bases, forming adducts and complexes with Lewis acids. researchgate.net Therefore, ligands that can either enhance or modulate this Lewis basicity can influence the coordination behavior.

Examples of successful ligand design involve the use of bulky hydrocarbon substituents, such as the 1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl (Eind) group used in the first isolated stable this compound. nih.govacs.org N-heterocyclic carbenes (NHCs) and N-heterocyclic imines (NHIs) have also been employed as stabilizing ligands for this compound complexes, often synthesized from corresponding germylene precursors. researchgate.netresearchgate.netnih.govrsc.org The unique electronic and steric properties of these ligands are fundamental to stabilizing the highly reactive germanium center and its multiple bond to oxygen through strong coordination interactions. rsc.org

Nature of Germanium-Oxygen to Metal (Ge=O→M) Bonds and Complex Stability

The coordination of this compound to metal centers involves the interaction between the electron-rich oxygen atom of the Ge=O bond and a Lewis acidic metal center (M), forming a formal Ge=O→M bond. researchgate.netresearchgate.net This interaction can be described as a dative bond where the oxygen atom donates electron density to the metal.

Research has shown the isolation and characterization of this compound complexes containing formal Ge=O→M bonds with various metal centers, including Zn, B, Ge, and Sn. researchgate.netresearchgate.net These complexes can be synthesized through different routes, including the oxygenation of stable germylene precursors or, in some cases, from germanium μ-oxo dimers, which circumvents the need to isolate the highly reactive this compound monomer. researchgate.netresearchgate.net

Structural studies, such as single-crystal X-ray diffraction, provide insights into the Ge-O bond distances within the coordinated this compound and the nature of the Ge=O→M interaction. For instance, a pyridine-stabilized this compound complex exhibited a Ge-O distance of 1.646(2) Å, which was reported as one of the shortest for a Ge=O species at the time. nih.gov The polarity of the Ge=O bond in germanones, even when coordinated, is a key factor in their reactivity. nih.govnih.gov

Reactivity of this compound Adducts and Ligand Exchange Processes

This compound adducts, where the this compound acts as a ligand coordinated to a metal center or Lewis acid, exhibit unique reactivity profiles that can differ significantly from those of ordinary ketones. nih.govacs.org The highly polarized nature of the Ge=O bond in these adducts makes the germanium atom electrophilic and the oxygen atom nucleophilic, influencing their reactions with various substrates. researchgate.netnih.gov

Reactions of this compound adducts can involve addition to the Ge=O double bond or reactions at the coordinated oxygen atom. For example, a stable this compound was found to react with water to form a diol and with carbon dioxide to form a cyclic carbonate. acs.org The reaction with trimethylaluminum (B3029685) involved the insertion of the Ge=O subunit into an Al-Me bond, accompanied by ligand migration. nih.gov

Ligand exchange processes can also occur in this compound complexes, where the coordinated this compound ligand can be displaced by other ligands, or ligands coordinated to the metal center can be exchanged. The lability of the Ge=O bond, despite stabilization by bulky ligands, can play a role in such exchange reactions. rsc.org The stability of the resulting complexes and the electronic and steric properties of the incoming and leaving ligands influence the feasibility and outcome of ligand exchange processes. uni-due.detesisenred.net

Future Research Directions and Potential Applications in Advanced Chemistry

Exploration of Novel Stabilization Strategies for Reactive Germanone Species

While bulky ligands have proven effective in kinetically stabilizing germanones by preventing oligomerization, the exploration of novel stabilization strategies remains a critical area for future research. nih.govriken.jptum.de This could involve the design of new steric environments, the use of electronic stabilization through carefully selected substituents, or the application of confinement effects. tum.deresearchgate.net

Lewis base or acid stabilization protocols have been explored for heavier carbonyl analogues, suggesting potential routes for this compound stabilization. researchgate.net Additionally, the use of strong electron-donating ylide substituents has been investigated for stabilizing reactive main group compounds, which could be a promising strategy for germanones. researchgate.netsemanticscholar.org Research into amidinate-stabilized silanone and this compound systems using boryl ancillary ligands also highlights the potential of tailored ligand design. researchgate.netresearchgate.net

Further studies could investigate the effectiveness of intramolecular coordination or the encapsulation of this compound species within supramolecular structures to enhance their stability and control their reactivity. researchgate.net

Development of New Reactivity Pathways and Catalytic Cycles Utilizing this compound Intermediates

The highly polarized nature of the Ge=O bond in germanones suggests unique reactivity compared to organic ketones. nih.govriken.jpresearchgate.net Future research will focus on uncovering and developing novel reaction pathways where germanones act as key intermediates.

Initial studies have shown that stable germanones can undergo reactions not observed with ordinary ketones, such as the spontaneous trapping of CO₂. nih.govresearchgate.net This indicates their potential in small molecule activation and transformation. researchgate.net

Exploring the catalytic potential of this compound intermediates is another significant research direction. Low-valent main group complexes, including germylenes (which can be related to germanones), have shown promise in catalysis, performing reactions previously thought only possible with transition metals. tum.decore.ac.uk Future work could focus on designing catalytic cycles that involve the transient formation or utilization of this compound species for transformations such as oxygen atom transfer reactions riken.jp or reactions with small molecules like ammonia (B1221849). researchgate.net

Investigations into the reactivity of stabilized germanones towards various substrates, including unsaturated compounds and polar molecules, will be crucial for developing new synthetic methodologies. researchgate.net

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights and Predictive Modeling

Understanding the intricate reaction mechanisms and the electronic structure of germanones is paramount for rational design and prediction of their behavior. Integrated experimental and computational approaches are essential for achieving this understanding. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have already provided valuable insights into the nature of the Ge=O double bond and the polarization of germanones. nih.govresearchgate.netresearchgate.net Future research will involve more sophisticated computational modeling to explore potential energy surfaces, transition states, and reaction pathways for this compound-involved reactions. researchgate.netuni-goettingen.de

Experimental techniques, such as spectroscopy and reaction kinetics studies, will be used in conjunction with computational data to validate theoretical predictions and gain a comprehensive understanding of reaction mechanisms. This integrated approach can facilitate the development of predictive models for this compound reactivity, guiding the design of new experiments and potential applications. scielo.bruni-lj.sidzone.comiwaponline.comarxiv.org

Materials Science Perspectives for this compound-Derived Compounds, including Polymerization Applications

Germanium compounds, in general, have applications in materials science, including semiconductors, fiber optics, and polymerization catalysts. wikipedia.org Exploring the potential of this compound-derived compounds in materials science is a burgeoning area.

While the high reactivity of transient germanones leads to oligomerization or polymerization, controlled polymerization of suitably designed this compound precursors or the incorporation of stable this compound units into polymer backbones could lead to novel materials with unique properties. nih.gov Research could focus on developing new polymerization catalysts or initiators based on this compound chemistry. wikipedia.org

Furthermore, this compound-derived compounds could find applications in the synthesis of germanium-containing polymers or hybrid materials with tailored electronic or optical properties. uni-augsburg.dedlr.devgu.edu.vn The incorporation of the polarized Ge=O bond could introduce interesting functionalities into polymeric materials.

Role in Advanced Synthesis and Chemical Transformations in Organometallic Chemistry

This compound chemistry is intimately linked with organometallic chemistry, as many stabilized germanones are synthesized using organogermanium precursors and bulky organic ligands. nih.govresearchgate.netwikipedia.org Future research will further explore the role of germanones in advanced synthesis and chemical transformations within the broader field of organometallic chemistry. nust.edu.pkntnu.edu

Germanones and related reactive germanium intermediates like germylenes are valuable building blocks and reagents in the synthesis of complex organogermanium compounds. researchgate.netwikipedia.orgescholarship.org Future work will focus on developing new synthetic methodologies utilizing the unique reactivity of germanones for the formation of Ge-C, Ge-O, and other bonds.

Their potential as ligands or as reactive species in catalytic cycles involving transition metals or main group elements will also be a key research area. researchgate.netcore.ac.ukresearcher.lifewikipedia.org The interplay between this compound reactivity and the presence of other metal centers could lead to novel cooperative effects and catalytic transformations. researchgate.net

The development of efficient and selective synthetic routes to access a wider variety of stable and transient this compound species will be crucial for advancing their applications in organometallic synthesis and catalysis. researchgate.net

Q & A

Q. What are the established synthetic routes for stabilizing germanone (R₂Ge=O) compounds, and what methodological considerations ensure reproducibility?

this compound synthesis typically involves stabilizing reactive Ge=O bonds via steric protection or donor ligands. For example, pyridine-stabilized this compound (L(DMAP)Ge=O) can be synthesized by reacting a germylene precursor (e.g., LGe:) with N₂O in the presence of 4-dimethylaminopyridine (DMAP). Key steps include:

  • Stepwise oxidation : Germylene (LGe:) reacts with DMAP to form an adduct, followed by controlled N₂O oxidation to yield this compound .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms the Ge=O bond length (1.646 Å in L(DMAP)Ge=O), critical for verifying structural integrity .
    Methodological rigor: Use inert atmospheres (argon/glovebox) to prevent oxidation byproducts, and characterize intermediates via NMR and elemental analysis to ensure purity.

Q. How should researchers characterize this compound compounds to confirm their identity and purity?

A multi-technique approach is essential:

  • Spectroscopic methods : ¹H/¹³C NMR to monitor ligand environments; IR spectroscopy to identify Ge=O stretching vibrations (typically 800-950 cm⁻¹).
  • Crystallography : X-ray diffraction provides definitive bond-length and angle data, distinguishing this compound from germoxane or polymeric species .
  • Elemental analysis : Verify stoichiometry and rule out contamination.
    Data transparency: Archive raw spectra and crystallographic files (CIF) in discipline-specific repositories to enable replication .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in studying this compound’s reactivity (e.g., Ge=O bond activation)?

this compound’s high reactivity demands:

  • Substrate-controlled reactions : Use bulky ligands (e.g., CH{(C=CH₂)(CMe[N(aryl)]₂)}) to sterically shield the Ge=O bond while enabling selective reactions. For example, L(DMAP)Ge=O reacts with AlMe₃ via Ge=O insertion into Al–Me bonds, forming LGe(Me)O[Al(DMAP)Me₂] .
  • In situ monitoring : Employ low-temperature (-78°C) reaction setups and real-time spectroscopic tracking (e.g., UV-vis) to capture transient intermediates.
  • Blind analysis : To avoid bias, separate synthetic and analytical teams when interpreting reactivity data .

Q. How can computational modeling resolve contradictions in this compound’s electronic structure and reactivity predictions?

Density functional theory (DFT) calculations address discrepancies between experimental and theoretical

  • Bond polarization : Model charge distribution in Ge=O bonds to explain nucleophilic/electrophilic behavior. For example, pyridine coordination polarizes the Ge center, enhancing electrophilicity .
  • Reaction pathways : Simulate potential energy surfaces for Ge=O bond activation (e.g., insertion vs. addition) to prioritize experimental targets .
    Data integration: Cross-validate computational results with experimental kinetics (e.g., Eyring plots) to refine models .

Q. What are best practices for managing conflicting data in this compound studies (e.g., divergent reactivity reports)?

  • Meta-analysis : Systematically compare synthesis conditions (e.g., solvent, temperature) across studies to identify confounding variables .
  • Collaborative replication : Partner with independent labs to reproduce key findings, using standardized protocols (e.g., DFG’s checklist for research data) .
  • Data annotation : Document metadata rigorously (e.g., glovebox O₂/H₂O levels, catalyst batch) to isolate experimental variables .

Q. How can researchers optimize interdisciplinary collaboration for this compound-related projects (e.g., synthetic chemistry + computational modeling)?

  • Role clarity : Predefine responsibilities (e.g., synthetic work vs. DFT analysis) in research proposals to avoid overlap and ensure accountability .
  • Shared data platforms : Use FAIR-compliant repositories (e.g., Zenodo) for real-time data sharing, with persistent identifiers (DOIs) for datasets and software .
  • Iterative feedback : Schedule regular cross-team meetings to align computational predictions with experimental outcomes .

Methodological Frameworks

Q. What guidelines ensure ethical and transparent reporting of this compound research?

  • DFG standards : Disclose data sources (e.g., synthetic protocols, software versions) in proposals and publications .
  • Supporting information : Include detailed experimental procedures (e.g., glovebox conditions, quenching methods) in supplementary files, hyperlinked to main text .
  • Conflict declaration : Acknowledge funding sources and intellectual property interests that may influence data interpretation .

How should researchers design questionnaires or surveys for collecting expert feedback on this compound methodologies?

  • Structured design : Use closed-ended questions (e.g., Likert scales) to quantify reproducibility challenges (e.g., “Rate the difficulty of Ge=O bond stabilization on a scale of 1–5”).
  • Pilot testing : Validate clarity with a small cohort (n=10–15) before full deployment .
  • Ethical compliance : Obtain institutional review board (IRB) approval if surveying human participants (e.g., collaborators’ experiences) .

Theoretical and Data-Driven Extensions

What unresolved questions in this compound chemistry warrant prioritized investigation?

  • Bond activation mechanisms : Elucidate the role of Lewis acids (e.g., AlMe₃) in Ge=O bond cleavage vs. insertion .
  • Catalytic applications : Explore this compound’s potential in small-molecule activation (e.g., CO₂, H₂O) using high-throughput screening .
  • Comparative studies : Benchmark Ge=O reactivity against silanones (R₂Si=O) to refine periodic trends in group 14 chemistry .

Q. How can machine learning enhance predictive modeling of this compound’s properties?

  • Dataset curation : Train models on crystallographic databases (e.g., Cambridge Structural Database) to correlate ligand bulk with Ge=O stability.
  • Feature engineering : Include descriptors like Tolman electronic parameters and %VBur (ligand steric bulk) to predict reactivity .
  • Open-source tools : Share code (e.g., Python scripts) in platforms like GitHub with version control for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.